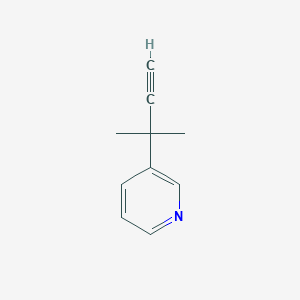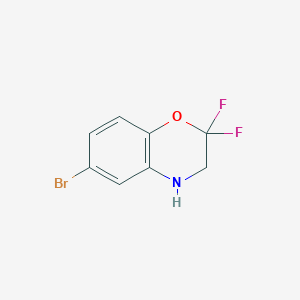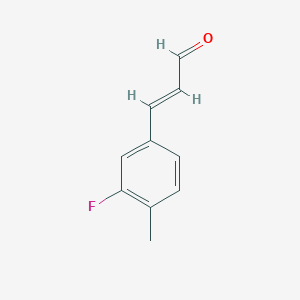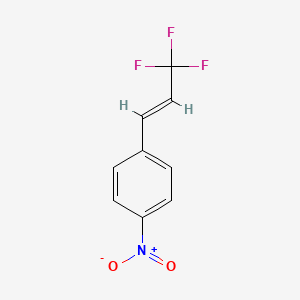
1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene is an organic compound characterized by the presence of a nitrophenyl group and a trifluoropropene moiety
Métodos De Preparación
The synthesis of 1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene typically involves the reaction of 4-nitrobenzaldehyde with trifluoromethylated reagents under specific conditions. One common method includes the use of trifluoromethylated alkenes in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or hydroxylamine derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene involves its interaction with specific molecular targets. For instance, in biological systems, the nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
1-(4-Nitrophenyl)-3,3,3-trifluoro-1-propene can be compared with other similar compounds, such as:
4-Nitrophenyl chloroformate: Known for its use as a coupling reagent in organic synthesis.
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Used in the synthesis of various heterocyclic compounds.
4-Nitrophenylhydrazine: Utilized in the preparation of hydrazone derivatives.
The uniqueness of this compound lies in its combination of a nitrophenyl group with a trifluoromethylated propene moiety, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H6F3NO2 |
|---|---|
Peso molecular |
217.14 g/mol |
Nombre IUPAC |
1-nitro-4-[(E)-3,3,3-trifluoroprop-1-enyl]benzene |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)6-5-7-1-3-8(4-2-7)13(14)15/h1-6H/b6-5+ |
Clave InChI |
WGVJEEXBVPTTFU-AATRIKPKSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(F)(F)F)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C=CC(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



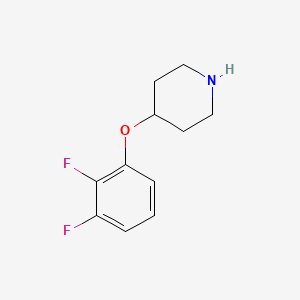
![3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid](/img/structure/B13591449.png)
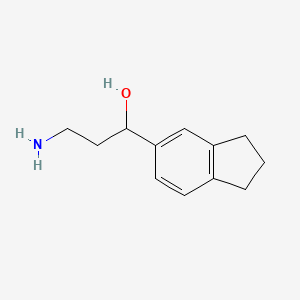
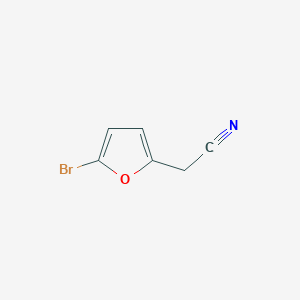
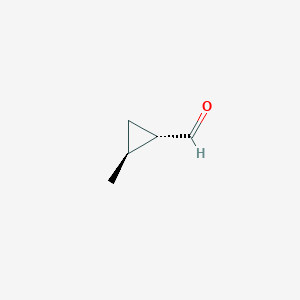
![3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride](/img/structure/B13591471.png)
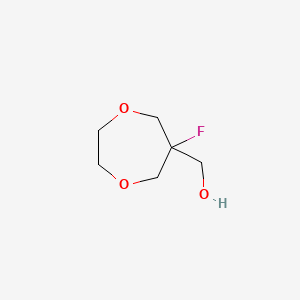
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13591485.png)
